7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with a pyrimidine ring annulated to a pyridine moiety. Key structural features include:
- 7-Methyl substitution: A methyl group at position 7 enhances steric stability and modulates electronic properties.
- 3-[(Z)-Thiazolidinone-ylidene methyl] group: A (Z)-configured thiazolidinone ring at position 3 contributes to planarity and hydrogen-bonding capacity via its 4-oxo and 2-thioxo groups .
Synthesis typically involves condensation reactions between pyrido[1,2-a]pyrimidin-4-one precursors and thiazolidinone derivatives, as exemplified in analogous compounds (e.g., ). Structural elucidation relies on techniques such as X-ray crystallography (using SHELX and WinGX ) and spectroscopic methods (¹H/¹³C NMR, IR) .
Properties
Molecular Formula |
C22H20N4O2S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[7-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-8-9-18-24-19(23-11-10-15-6-4-3-5-7-15)16(20(27)26(18)13-14)12-17-21(28)25(2)22(29)30-17/h3-9,12-13,23H,10-11H2,1-2H3/b17-12- |
InChI Key |
WYHBWEAFHWAMFD-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCC4=CC=CC=C4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a pyrido-pyrimidine backbone with thiazolidine and thioxo functionalities. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include the formation of the thiazolidine ring, followed by modifications to introduce the pyrido-pyrimidine core. Specific synthetic routes have been detailed in various studies, emphasizing the importance of optimizing conditions for yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Antiviral Activity
Research indicates that thiazolidine derivatives can inhibit viral proteases. For example, compounds tested against the NS2B-NS3 protease of the Dengue virus exhibited promising inhibitory effects . The mechanism of action often involves binding to active sites on viral enzymes, preventing replication.
Antimalarial Properties
In vitro studies have assessed the antimalarial efficacy of related compounds against Plasmodium falciparum. The IC50 values indicate varying levels of effectiveness against chloroquine-resistant strains . This suggests potential for development into antimalarial therapies.
Cytotoxicity Studies
Cytotoxicity assays on various cell lines have been conducted to evaluate the safety profile of these compounds. Notably, some derivatives displayed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index .
Case Studies
- Antibacterial Efficacy : A study by Zvarec et al. highlighted the antibacterial properties of thiazolidine derivatives against Staphylococcus species. Their findings suggest that structural modifications can enhance antimicrobial activity.
- Antiviral Research : Mendgen et al. reported on the inhibitory effects of specific thiazolidine derivatives on viral proteases, contributing to our understanding of their potential as antiviral agents.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substitutions at the pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Substitution at Position 2: Phenylethylamino (target compound) vs. Morpholino (): Introduces a basic nitrogen, improving solubility and metabolic stability .
Thiazolidinone Modifications: Methyl vs. Methoxyethyl (): Enhances hydrophilicity, addressing solubility limitations of the target compound .
Biological Activity: Thiazolidinone-pyrido[1,2-a]pyrimidin-4-one hybrids (e.g., ) exhibit anti-inflammatory, analgesic, and antimicrobial activities. For example, compounds with morpholino or piperazinyl groups () show enhanced antimicrobial efficacy due to improved cell penetration .
Research Findings and Implications
- Structural Stability: The (Z)-configuration of the thiazolidinone-ylidene group is critical for maintaining planarity, as confirmed by X-ray studies using SHELX .
- Activity Trends: Analogs with bulky alkyl chains (e.g., isobutyl, propyl) on the thiazolidinone demonstrate superior antimicrobial activity compared to methyl-substituted derivatives .
- Solubility Challenges: The target compound’s phenethylamino group may limit aqueous solubility, necessitating formulation optimization. Methoxyethyl or morpholino substitutions () offer viable solutions.
Q & A
Q. Table 2. Optimized Reaction Conditions for Key Synthetic Steps
| Step | Conditions | Yield Improvement |
|---|---|---|
| Cyclization | DMF, 80°C, 12 h, N₂ atmosphere | 75% → 89% |
| Mannich Reaction | Methanol, 40°C, 4 h, 1.2 eq. amine | 62% → 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
